4N1K peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

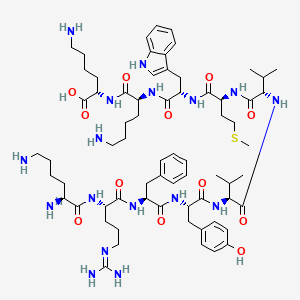

C68H105N17O12S |

|---|---|

Poids moléculaire |

1384.7 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C68H105N17O12S/c1-40(2)56(65(94)79-51(30-35-98-5)61(90)83-55(38-44-39-76-48-22-10-9-20-46(44)48)63(92)78-49(23-12-15-32-70)59(88)80-52(67(96)97)24-13-16-33-71)85-66(95)57(41(3)4)84-64(93)54(37-43-26-28-45(86)29-27-43)82-62(91)53(36-42-18-7-6-8-19-42)81-60(89)50(25-17-34-75-68(73)74)77-58(87)47(72)21-11-14-31-69/h6-10,18-20,22,26-29,39-41,47,49-57,76,86H,11-17,21,23-25,30-38,69-72H2,1-5H3,(H,77,87)(H,78,92)(H,79,94)(H,80,88)(H,81,89)(H,82,91)(H,83,90)(H,84,93)(H,85,95)(H,96,97)(H4,73,74,75)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |

Clé InChI |

XEMLJJZYMPZGBS-ITJFCMOYSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Foundational & Exploratory

The 4N1K Peptide: A Technical Guide to its Origin, Discovery, and Controversial Role in CD47 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal globular domain of thrombospondin-1 (TSP-1). Initially heralded as a specific ligand for the CD47 receptor, it became a widely used tool to investigate the biological functions of this "don't eat me" signal. However, subsequent research has cast significant doubt on its specificity, revealing potent CD47-independent effects that complicate the interpretation of historical data and guide future research. This technical guide provides an in-depth exploration of the origin and discovery of the this compound, a critical analysis of its interaction with CD47, detailed experimental protocols for its study, and a summary of the signaling pathways it modulates.

Origin and Discovery

The journey to the identification of the this compound began with broader studies into the anti-angiogenic properties of its parent protein, thrombospondin-1 (TSP-1).

Early Studies on Thrombospondin-1

In the early 1990s, research focused on identifying the specific domains of TSP-1 responsible for its ability to inhibit the formation of new blood vessels. A key study by Tolsma and colleagues in 1993 demonstrated that the anti-angiogenic activity of TSP-1 resides in two separate domains: the procollagen homology region and the type 1 repeats.[1][2][3] This work, while not pinpointing the 4N1K sequence, was instrumental in establishing the principle of dissecting TSP-1's function through its constituent peptides.

Identification of the CD47-Binding Motif

Subsequent research homed in on the C-terminal domain of TSP-1 as a critical region for cell adhesion. The peptide with the sequence KRFYVVMWKK, later known as 4N1K, was identified as being derived from this C-terminal cell-binding domain.[4][5] The core active motif, VVM (Val-Val-Met), was found to be essential for the binding of TSP-1 to its receptor, CD47, also known as integrin-associated protein (IAP).[6] To enhance solubility, lysine residues were added to the N- and C-termini of the core RFYVVMWK sequence, giving rise to the 4N1K decapeptide.[7]

The discovery that 4N1K could inhibit FGF-2-induced neovascularization in the mouse cornea and block the tube formation of endothelial cells further solidified its role as a biologically active peptide derived from TSP-1.[4] For a time, 4N1K was widely considered a specific agonist of CD47, capable of eliciting programmed cell death in tumor cells, making it an attractive candidate for cancer therapy development.[8][9]

The Controversy: CD47-Dependent vs. CD47-Independent Effects

A significant body of evidence has emerged challenging the specificity of 4N1K for the CD47 receptor. These findings are critical for the interpretation of studies utilizing this peptide and for the design of future experiments.

Evidence for CD47-Independent Mechanisms

Seminal work by Lim and colleagues demonstrated that many of the biological effects attributed to 4N1K occur independently of CD47 expression.[10][11][12][13] Their research revealed that 4N1K can:

-

Promote non-specific binding of antibodies: 4N1K was found to increase the binding of various IgG antibodies to cell surfaces, including to cells deficient in the target integrin.[7][11][12] This suggests that 4N1K may interact with immunoglobulin domains non-specifically.

-

Bind to CD47-deficient cells: Cells lacking CD47 were able to bind to immobilized 4N1K as effectively as their CD47-expressing counterparts.[11][12][14]

-

Induce cell death in a CD47-independent manner: The peptide analog PKHB1, which has an identical sequence to 4N1K but with terminal D-lysines, and 4N1K itself, were shown to induce cell death in leukemic cell lines that were deficient in CD47.[7]

These findings strongly suggest that 4N1K's mechanism of action is more complex than simple ligation of CD47 and may involve interactions with other cell surface molecules or a general propensity to bind to cell membranes.[7][10]

Implications for Research

The CD47-independent effects of 4N1K necessitate a critical re-evaluation of studies that have used this peptide as a specific CD47 ligand without appropriate controls. For future studies, it is imperative to include CD47-knockdown or knockout cell lines to validate that any observed effects are genuinely mediated by the CD47 receptor.[7]

Quantitative Data

The following tables summarize quantitative data from various studies on the this compound.

| Parameter | Cell Line/System | Concentration/Value | Outcome | Reference |

| Inhibition of Adhesion | Jurkat 6A and A1 (β1-deficient) | 50 µM | Significant decrease in adhesion to fibronectin. | [11] |

| Stimulation of Adhesion | JinB8 and JinB8-CD47 | 12.5 to 25 µM | Increased adhesion to fibronectin. | [12] |

| Inhibition of Tube Formation | IBE (murine brain capillary endothelial cells) | Not specified | Inhibition of FGF-2-induced tube formation. | [4] |

| Binding to RBCs | Old cd47+/+ mouse RBCs | 100 nM | Significantly enhanced binding compared to young cd47+/+ mouse RBCs. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound, synthesized from descriptions in the cited literature.

Solid-Phase Peptide Synthesis of 4N1K

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[15][16][17][18][19]

Materials:

-

Fmoc-protected amino acids (Lys(Boc), Arg(Pbf), Phe, Tyr(tBu), Val, Met, Trp(Boc))

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.

-

Add DIC and OxymaPure to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the 4N1K sequence (K-R-F-Y-V-V-M-W-K-K).

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Cell Adhesion Assay with Immobilized 4N1K

This protocol describes a static cell adhesion assay.[14][20][21][22][23]

Materials:

-

96-well microtiter plates

-

This compound and control peptide (e.g., 4NGG)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell Tracker Green or other fluorescent cell dye

-

Fluorometer

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 50 µM 4N1K or control peptide in PBS for 1 hour at room temperature.

-

Washing: Wash the wells twice with PBS to remove unbound peptide.

-

Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Labeling: Label the cells (e.g., Jurkat cells) with a fluorescent dye such as Cell Tracker Green according to the manufacturer's instructions.

-

Cell Seeding: Resuspend the labeled cells in serum-free media and add them to the coated wells.

-

Incubation: Incubate the plate for 20-30 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorometer. The percentage of adhesion can be calculated by comparing the fluorescence before and after washing.

Flow Cytometry for Integrin Activation

This protocol is for assessing integrin activation using a conformation-specific antibody.[11][24][25][26][27]

Materials:

-

Cells of interest (e.g., Jurkat T-cells)

-

This compound

-

Activation-dependent primary antibody (e.g., HUTS-21 for β1-integrin)

-

Fluorophore-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Cell Treatment: Incubate the cells with 50 µM 4N1K or a control peptide for 30 minutes at 37°C. A positive control for integrin activation, such as MnCl2 (1 mM), should be included.

-

Primary Antibody Staining: Add the primary antibody (e.g., HUTS-21) that specifically recognizes the activated conformation of the integrin of interest and incubate for 30 minutes on ice.

-

Washing: Wash the cells with cold PBS to remove unbound primary antibody.

-

Secondary Antibody Staining: Add the fluorophore-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells with cold PBS.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of integrin activation.

Signaling Pathways and Visualizations

The this compound has been shown to modulate several downstream signaling pathways, both dependent and independent of CD47.

CD47-Dependent Signaling (Putative)

Historically, 4N1K was thought to initiate signaling through CD47, leading to the regulation of integrin function and induction of apoptosis.

References

- 1. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Aging‐associated changes in CD47 arrangement and interaction with thrombospondin‐1 on red blood cells visualized by super‐resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]

- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 24. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 25. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evaluating integrin activation with time-resolved flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 4N1K Peptide: Sequence, Structure, and Controversial Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4N1K peptide, a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1), has been a subject of considerable interest and debate within the scientific community. Initially identified as a ligand for the CD47 receptor, it has been investigated for its potential anti-angiogenic and anti-cancer properties. However, a growing body of evidence challenges the specificity of its interaction with CD47, suggesting significant CD47-independent effects and a propensity for non-specific binding. This technical guide provides a comprehensive overview of the this compound, detailing its sequence and structure, summarizing the quantitative data available, and presenting experimental protocols for its study. A critical analysis of its proposed signaling pathways, both CD47-dependent and -independent, is also included to provide a balanced perspective for researchers in the field.

This compound: Core Characteristics

The this compound is a synthetic decapeptide with the following amino acid sequence:

-

Sequence: Lys-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-Lys (KRFYVVMWKK)[1]

-

Origin: Derived from the C-terminal, globular domain of human thrombospondin-1 (TSP-1)[2][3]

The peptide was designed to mimic the VVM motif found in the C-terminal domain of all five TSP family members, which was initially thought to be the primary binding site for the CD47 receptor.[2] The addition of lysine residues at the N- and C-termini was intended to improve its solubility.[4]

Structure: A definitive 3D structure of the this compound in its biologically active conformation has not been extensively characterized. Its flexible nature in solution makes it challenging to resolve a single stable structure.

Quantitative Data

Quantitative data on the this compound is notably sparse and requires careful interpretation due to the controversy surrounding its specific targets.

| Parameter | Value | Cell Line/System | Comments | Reference |

| Anti-tumor Activity | ||||

| Tumor Growth Inhibition | ~30% reduction in tumor volume | B6ras tumors in NOD/SCID mice | Daily injection of 20 mg/kg/day. | [5] |

| Apoptotic Index (AI) | 7.9% ± 1.1% | T24 bladder cancer cells (4N1K-transfected) | Significantly higher than control (1.6% ± 0.2%). | [6] |

| Anti-angiogenic Activity | ||||

| Microvessel Density (MVD) | Significantly lower than control | BBN-induced bladder cancer mouse model | Intra-vesical therapy with 4N1K. | [6] |

| Binding Affinity | ||||

| Kd (to CD47) | Not consistently reported | - | The specific binding affinity of 4N1K to CD47 is a point of contention and not well-established in the literature. Many studies questioning its specificity have not provided Kd values. |

The CD47-Binding Controversy and Evidence for Non-Specific Interactions

While initially hailed as a specific CD47 ligand, numerous studies have cast doubt on this assertion, demonstrating significant CD47-independent effects and a high degree of non-specific binding. This is a critical consideration for any research involving 4N1K.

Evidence for CD47-Independent Effects:

-

Similar Effects in CD47-Deficient Cells: Studies have shown that 4N1K can induce biological effects, such as inhibition of cell adhesion and induction of cell death, to a similar extent in both CD47-expressing and CD47-deficient cell lines.[2][3][4]

-

Non-specific Antibody Binding: Treatment of cells with 4N1K has been shown to increase the non-specific binding of various IgG antibodies, including isotype controls, to the cell surface. This suggests that the peptide may alter the cell surface in a way that promotes promiscuous antibody interactions.[2][4]

-

Binding to Immobilized Surfaces: 4N1K can be immobilized on plastic surfaces and still mediate cell binding, an interaction that occurs even with CD47-deficient cells, suggesting direct, non-receptor-mediated adhesion.[2]

Proposed Mechanisms for Non-Specific Interactions:

-

Electrostatic Interactions: The high net positive charge of the this compound (due to the multiple lysine and arginine residues) may facilitate non-specific electrostatic interactions with negatively charged components of the cell surface and extracellular matrix.

-

Hydrophobic Interactions: The presence of several hydrophobic residues (Val, Met, Trp, Phe) could contribute to non-specific binding to various proteins and lipid membranes.

The following diagram illustrates the proposed dichotomy of 4N1K's interactions:

Caption: A diagram illustrating the debated CD47-dependent pathway versus the evidence-supported non-specific interactions of the this compound.

Signaling Pathways

Given the ambiguity of its primary receptor, defining a clear signaling pathway for 4N1K is challenging.

Proposed CD47-Dependent Signaling (to be interpreted with caution)

The signaling pathways initially attributed to 4N1K were based on its presumed interaction with CD47, which is known to associate with various signaling molecules. Ligation of CD47 by its natural ligand, TSP-1, has been shown to:

-

Inhibit Nitric Oxide (NO) Signaling: TSP-1, through CD47, can suppress the activity of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC), leading to reduced cGMP levels. This has implications for vascular tone and angiogenesis.

-

Modulate Integrin Activity: CD47 can associate with integrins and influence their activation state, thereby affecting cell adhesion and migration.[7]

-

Regulate Apoptosis: CD47 ligation can induce apoptosis in some cell types.

The following diagram depicts the generally accepted TSP-1/CD47 signaling cascade, which was initially extrapolated to 4N1K:

Caption: A simplified diagram of the TSP-1/CD47 signaling pathway.

CD47-Independent Signaling

The precise intracellular signaling events triggered by 4N1K in a CD47-independent manner are not well-defined. It is plausible that its effects are mediated by a combination of factors, including:

-

Mechanical stress: Non-specific binding to multiple cell surface proteins could induce membrane clustering and mechanical stress, leading to the activation of mechanosensitive signaling pathways.

-

Disruption of cell-matrix interactions: By binding non-specifically to the extracellular matrix, 4N1K could interfere with normal integrin-mediated signaling and cell adhesion.

-

Direct membrane perturbation: The physicochemical properties of the peptide might allow it to directly interact with and disrupt the cell membrane, leading to changes in ion flux and subsequent signaling events.

Experimental Protocols

The following are generalized protocols for assays commonly used to study the effects of peptides like 4N1K. It is crucial to include appropriate controls, such as scrambled peptides and CD47-deficient cell lines, to account for non-specific effects.

Cell Adhesion Assay

This protocol is designed to assess the effect of 4N1K on cell adhesion to an extracellular matrix protein.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., fibronectin, collagen)

-

This compound and a control peptide (e.g., 4NGG)

-

Cell line of interest (and a CD47-deficient counterpart if available)

-

Cell labeling dye (e.g., Calcein-AM)

-

Assay buffer (e.g., serum-free media with 0.1% BSA)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend in assay buffer. Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Treatment: Incubate the labeled cells with various concentrations of 4N1K or the control peptide for 30 minutes at 37°C.

-

Adhesion: Add the treated cells to the coated and blocked wells and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

Caption: A workflow diagram for a typical cell adhesion assay.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of 4N1K to inhibit or promote the formation of capillary-like structures by endothelial cells.

Materials:

-

Matrigel or other basement membrane extract

-

24-well tissue culture plates

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

This compound and a control peptide

-

Microscope with imaging capabilities

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest endothelial cells and resuspend them in medium containing various concentrations of 4N1K or the control peptide.

-

Incubation: Seed the cell suspension onto the solidified Matrigel.

-

Tube Formation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis: Observe and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Caption: A workflow diagram for an in vitro tube formation assay.

In Vivo Tumor Model

This protocol provides a general framework for evaluating the anti-tumor effects of 4N1K in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cell line of interest

-

This compound and a vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[8]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer 4N1K (e.g., 20 mg/kg/day, intraperitoneally) or the vehicle control daily.[5]

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and microvessel density).

Conclusion and Future Directions

The this compound presents a complex and cautionary tale in peptide-based drug discovery. While it exhibits interesting biological activities, including anti-tumor and anti-angiogenic effects, its mechanism of action is far from clear. The initial excitement surrounding its specificity for CD47 has been significantly tempered by compelling evidence of CD47-independent actions and non-specific binding.

For researchers and drug development professionals, it is imperative to approach studies involving 4N1K with a high degree of rigor. The inclusion of appropriate controls, particularly CD47-deficient systems and scrambled peptide sequences, is not just recommended but essential for the valid interpretation of experimental results.

Future research should focus on:

-

Identifying the true molecular targets of 4N1K: If its effects are indeed CD47-independent, what are the primary proteins or cellular structures it interacts with to elicit its biological responses?

-

Elucidating the CD47-independent signaling pathways: A deeper understanding of the intracellular events triggered by 4N1K is needed.

-

Structure-activity relationship studies: Modifying the 4N1K sequence to reduce non-specific binding while retaining or enhancing its desired biological activities could lead to the development of more specific and potent therapeutic peptides.

By acknowledging the complexities and controversies surrounding the this compound, the scientific community can move towards a more nuanced understanding of its properties and potentially harness its therapeutic potential in a more targeted and effective manner.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thrombospondin-1 C-terminal Domain Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in the regulation of the extracellular matrix and cell-cell interactions. It is a potent endogenous inhibitor of angiogenesis and tumorigenesis. The multifaceted functions of TSP-1 are mediated through its distinct structural domains, which interact with a variety of cell surface receptors, growth factors, and other matrix proteins.[1][2] The C-terminal domain of TSP-1 is of particular interest as it houses the binding site for the ubiquitously expressed receptor CD47 (also known as integrin-associated protein), initiating a cascade of intracellular signals that modulate critical cellular processes.[3] This technical guide provides a comprehensive overview of peptides derived from the C-terminal domain of TSP-1, with a focus on their mechanism of action, quantitative data, and the experimental protocols used to characterize their function.

Key Peptides of the TSP-1 C-terminal Domain

The interaction between TSP-1 and CD47 is primarily mediated by a conserved sequence in the C-terminal domain. Peptides derived from this region have been synthesized to mimic the effects of the full-length protein and to serve as tools for studying the TSP-1/CD47 signaling axis.

-

RFYVVMWK (4N1): This octapeptide is one of the most well-characterized motifs from the C-terminal domain of TSP-1 that binds to CD47.[4][5]

-

KRFYVVMWKK (4N1K): This is a modified version of the 4N1 peptide, with lysine residues added to the N- and C-termini to improve solubility. It has been widely used in in vitro and in vivo studies to investigate the biological effects of TSP-1 C-terminal domain engagement.[6][7] It is important to note that some studies have raised questions about the specificity of 4N1K for CD47, suggesting potential for CD47-independent effects.[8][9][10][11]

-

7N3 (FIRVVMYEGKK): This peptide, also from the C-terminal domain of TSP-1, is another known activator of CD47.[6][12]

Quantitative Data

The interaction between TSP-1 and its receptors, and the subsequent biological effects of its C-terminal domain peptides, have been quantified in various studies. The following tables summarize the available quantitative data.

| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |

| Thrombospondin-1 | CD47 | 12 pM | Not Specified | [6] |

| Peptide | Assay | Cell Type | Concentration/IC50 | Effect | Reference |

| TSP-1 | Inhibition of NO-stimulated cGMP | Vascular Cells | Picomolar concentrations | Inhibition | [8] |

| TSP-1 | Inhibition of VEGFR2 Phosphorylation | Human and Murine Endothelial Cells | Not Specified | Inhibition | [1] |

| 7N3 | NADPH-dependent O₂⁻ generation | Human Pulmonary Artery Endothelial Cells | Not Specified | Increase | [12] |

| 4N1K | Inhibition of Tumor Growth | B6ras tumor cells (in vivo) | Not Specified | 30% inhibition | [13] |

| 4N1K | Apoptosis Induction | T24 bladder cancer cells | Not Specified | Increased Apoptotic Index | [7] |

Signaling Pathways

The binding of the TSP-1 C-terminal domain to CD47 initiates a complex network of intracellular signaling pathways that ultimately regulate cellular functions such as migration, proliferation, apoptosis, and angiogenesis.

TSP-1/CD47 Signaling Axis

Upon binding of the TSP-1 C-terminal domain to the extracellular IgV domain of CD47, a conformational change is induced in the receptor, leading to the modulation of downstream signaling cascades. A key consequence of this interaction is the inhibition of nitric oxide (NO) signaling. This occurs through the inhibition of soluble guanylate cyclase (sGC), leading to decreased production of cyclic guanosine monophosphate (cGMP).[6][8] This pathway is crucial in vascular biology, as NO is a potent vasodilator and inhibitor of platelet aggregation.

Regulation of Reactive Oxygen Species (ROS) Production

The TSP-1/CD47 interaction can also stimulate the production of reactive oxygen species (ROS) through the activation of NADPH oxidase 1 (Nox1). This leads to increased oxidative stress within the cell, which can contribute to vascular dysfunction and cellular senescence.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of TSP-1 C-terminal domain peptides.

Cell Migration Assay: Wound Healing (Scratch) Assay

This assay is used to assess the effect of TSP-1 peptides on the collective migration of a sheet of cells.

Materials:

-

Confluent monolayer of endothelial cells (e.g., HUVECs) in a 12-well plate

-

Sterile 200 µL pipette tip

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (with and without serum)

-

TSP-1 C-terminal domain peptide of interest

-

Microscope with a camera

Procedure:

-

Culture endothelial cells in a 12-well plate until they form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer by scraping a straight line across the well with a sterile 200 µL pipette tip.

-

Gently wash the well with PBS to remove detached cells and debris.

-

Replace the PBS with fresh cell culture medium containing the desired concentration of the TSP-1 peptide. A control well with medium alone should also be prepared.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

-

The rate of cell migration can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

Cell Migration Assay: Boyden Chamber (Transwell) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Materials:

-

Boyden chamber apparatus with inserts (e.g., 8 µm pore size for endothelial cells)

-

Endothelial cells

-

Serum-free cell culture medium

-

Chemoattractant (e.g., VEGF or serum-containing medium)

-

TSP-1 C-terminal domain peptide of interest

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Pre-coat the top of the transwell insert membrane with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required.

-

Add serum-free medium containing a chemoattractant to the lower chamber of the Boyden apparatus.

-

Resuspend endothelial cells in serum-free medium, with or without the TSP-1 peptide, at a concentration of 1 x 10⁵ cells/mL.

-

Add the cell suspension to the upper chamber of the insert.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

After incubation, remove the insert and wipe the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with crystal violet for 15 minutes.

-

Wash the membrane with water to remove excess stain.

-

Count the number of migrated cells in several random fields of view under a microscope.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells treated with the TSP-1 peptide (and untreated controls)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with the TSP-1 peptide for the desired time.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

Peptides derived from the C-terminal domain of thrombospondin-1 are valuable tools for dissecting the complex biology of the TSP-1/CD47 signaling axis. Their ability to modulate angiogenesis, cell migration, and apoptosis makes them attractive candidates for therapeutic development, particularly in the fields of oncology and cardiovascular disease. However, it is crucial for researchers to be aware of the potential for off-target effects and to employ rigorous experimental design, including appropriate controls, to validate their findings. This guide provides a foundational understanding of these peptides and the methodologies required for their study, empowering researchers to further explore their therapeutic potential.

References

- 1. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of TSP1-CD47 signaling pathway in senescence of endothelial cells: cell cycle, inflammation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 suppresses wound healing and granulation tissue formation in the skin of transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine | Semantic Scholar [semanticscholar.org]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.5. Annexin V-FITC Apoptosis Staining Assay [bio-protocol.org]

- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dawn of CD47-Targeted Research: An In-depth Guide to Early Studies on the 4N1K Peptide

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the foundational, pre-2000 research on the 4N1K peptide and its interaction with the CD47 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early discoveries that paved the way for current CD47-targeted therapies. This guide meticulously summarizes quantitative data, presents detailed experimental protocols from seminal studies, and visualizes the initially proposed signaling pathways.

Introduction

The turn of the 21st century saw a burgeoning interest in the cell surface receptor CD47, also known as Integrin-Associated Protein (IAP), as a critical regulator of cellular processes. A key tool in elucidating its function was the synthetic peptide 4N1K (sequence: KRFYVVMWKK), derived from the C-terminal domain of Thrombospondin-1 (TSP-1). Early investigations established 4N1K as a potent agonist of CD47, initiating a cascade of intracellular events. This guide revisits the seminal papers of that era, focusing on the work of Gao et al. (1996), Chung et al. (1997), and Frazier et al. (1999), to provide a detailed technical overview of the initial understanding of the 4N1K-CD47 axis. It is important to note that while this paper focuses on the foundational understanding, later research has revealed CD47-independent effects of the this compound, adding complexity to its use as a specific CD47 agonist[1].

Quantitative Data Summary

The following tables collate the key quantitative data from the seminal pre-2000 studies on 4N1K and CD47. These values represent the concentrations and conditions under which the initial characterization of the 4N1K-CD47 interaction was performed.

| Parameter | Cell Type | Value | Assay | Reference |

| 4N1K Concentration for Cell Spreading | C32 Melanoma Cells | 50 µM | Cell Spreading on Vitronectin | Gao et al., 1996[2][3] |

| 4N1K Concentration for Platelet Aggregation | Human Platelets | 50 µM | Platelet Aggregation on Collagen | Chung et al., 1999 |

| 4N1K Concentration for cAMP Depression | Human Platelets | 50 µM | Intracellular cAMP Measurement | Frazier et al., 1999[4][5] |

| 4N1K Concentration for GTPγS Binding | αvβ3-K562 Cell Membranes | 50 µM | GTPγS Binding Assay | Frazier et al., 1999[5] |

| Pertussis Toxin Concentration (Gαi inhibition) | C32 Melanoma Cells | 60 and 300 ng/ml | Immunoprecipitation of G-proteins | Frazier et al., 1999[4] |

| Pertussis Toxin Concentration (cAMP assay) | Human Platelets | 200 ng/ml | Intracellular cAMP Measurement | Frazier et al., 1999[4][5] |

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that defined the initial understanding of 4N1K-CD47 signaling.

Cell Spreading Assay (Gao et al., 1996)

This assay was crucial in demonstrating that 4N1K, through CD47, modulates integrin function.

-

Cell Preparation: C32 human melanoma cells were harvested using 0.04% EDTA in PBS and washed twice with PBS.

-

Substrate Coating: Glass chamber slides or 12-well tissue culture plates were coated with vitronectin (1 µg/ml) overnight at 4°C.

-

Adhesion and Spreading: Cells were resuspended in Hepes-buffered saline (20 mM Hepes/NaOH, pH 7.4, 0.15 M NaCl, 1 mM CaCl₂, and 1 mM MgCl₂) and allowed to adhere to the vitronectin-coated surfaces for 30-90 minutes at 37°C in the presence or absence of 50 µM this compound.

-

Quantification: For adhesion, non-adherent cells were washed away, and the remaining adherent cells were lysed in 1% Triton X-100 and quantified by measuring endogenous phosphatase activity. For spreading, cells were fixed, stained, and those with a diameter at least three times larger than round, unspread cells were counted as spread.[2][3]

Tyrosine Phosphorylation of Focal Adhesion Kinase (FAK) and Paxillin (Gao et al., 1996)

This experiment linked 4N1K-CD47 signaling to intracellular kinase cascades.

-

Cell Stimulation: C32 cells were subjected to the cell spreading protocol as described above.

-

Cell Lysis: At indicated times, cells were lysed by adding ice-cold modified RIPA buffer (50 mM Tris/HCl, pH 7.4, 0.15 M NaCl, 1% NP-40, 0.5% sodium deoxycholate, 1 mM EGTA, 1 mM Na₃VO₄, and a protease inhibitor cocktail).[2][3]

-

Immunoprecipitation: Cell lysates were incubated with an anti-phosphotyrosine antibody (e.g., 4G10) to immunoprecipitate tyrosine-phosphorylated proteins.

-

Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for FAK and paxillin.

Affinity Chromatography of CD47 (Chung et al., 1997)

This method was used to demonstrate the direct binding of the this compound to CD47 and to identify associated proteins.

-

Platelet Preparation: Human platelets were isolated from whole blood.

-

Membrane Solubilization: Platelet membranes were solubilized in a detergent-containing buffer (e.g., 30 mM octyl-β-D-glucopyranoside).

-

Affinity Matrix Preparation: A His6-tagged this compound was immobilized on a nickel-NTA matrix.

-

Chromatography: The solubilized platelet membrane lysate was incubated with the 4N1K-charged nickel-NTA beads.

-

Elution and Analysis: After washing, bound proteins were eluted and analyzed by SDS-PAGE and Western blotting using antibodies against CD47 and associated proteins like αIIbβ3 integrin and c-Src.

Platelet Aggregation Assay (Chung et al., 1997)

This assay demonstrated a functional consequence of 4N1K-CD47 interaction in a key physiological process.

-

Platelet Preparation: Washed human platelets were prepared and resuspended to a concentration of 1-3 x 10⁸ cells/mL.

-

Aggregation Monitoring: Platelet aggregation was monitored by light transmission aggregometry in a specialized cuvette with stirring.

-

Stimulation: Platelet agonists, including 4N1K (typically at 50 µM), were added to the platelet suspension to induce aggregation.

-

Data Analysis: The change in light transmission over time was recorded, with an increase indicating platelet aggregation.

GTPγS Binding Assay (Frazier et al., 1999)

This assay provided direct evidence for the coupling of CD47 to heterotrimeric G-proteins.

-

Membrane Preparation: Crude membranes were prepared from αvβ3-expressing K562 cells by nitrogen cavitation.[5]

-

Reaction Mixture: Membranes were incubated at 30°C in a reaction mixture containing 50 mM HEPES (pH 8.0), 100 mM NaCl, 0.75 mM MgCl₂, 0.1 mM EDTA, and [³⁵S]GTPγS (3-5 nM).[5]

-

Stimulation: The reaction was initiated in the presence or absence of 50 µM 4N1K or the control peptide 4NGG.[5]

-

Filtration: The reaction was stopped, and the membranes were collected by filtration through a membrane filter, which was then washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of bound [³⁵S]GTPγS retained on the filter was determined by scintillation counting.

Intracellular cAMP Measurement (Frazier et al., 1999)

This experiment elucidated a downstream consequence of CD47-G-protein signaling.

-

Platelet Treatment: Human platelets (2 x 10⁸/ml) were incubated with or without 200 ng/ml pertussis toxin for 2 hours in the presence of 100 nM prostaglandin E1.[4][5]

-

Stimulation: Platelets were then treated with 50 µM 4N1K or control peptide for 1 or 15 minutes.[4][5]

-

cAMP Extraction: The reaction was stopped by adding ice-cold ethanol and freezing in liquid nitrogen.[6]

-

Quantification: After thawing and centrifugation, the supernatant containing the extracted cAMP was collected, concentrated, and the cAMP levels were quantified using an enzyme immunoassay kit.[4][5][6]

Early Signaling Pathways of 4N1K-CD47 Interaction

Based on these early studies, the binding of the this compound to CD47 was proposed to initiate a signaling cascade involving the activation of heterotrimeric G-proteins, leading to the modulation of integrin function and other downstream cellular responses.

References

- 1. Thrombospondin-1 Inhibition of Vascular Smooth Muscle Cell Responses Occurs via Modulation of Both cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxillin-Y118 phosphorylation contributes to the control of Src-induced anchorage-independent growth by FAK and adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CD47 regulates the TGF-β signaling pathway in osteoblasts and is distributed in Meckel's cartilage [jstage.jst.go.jp]

- 5. frazierlab.biochem.wustl.edu [frazierlab.biochem.wustl.edu]

- 6. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Mechanism of 4N1K Peptide: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide released today sheds new light on the contested mechanism of action of the 4N1K peptide (KRFYVVMWKK), a derivative of the C-terminal domain of thrombospondin-1 (TSP-1). Initially heralded as a specific ligand for the CD47 receptor, a growing body of evidence now points towards a significant, and perhaps primary, CD47-independent mode of action. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of both proposed mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The this compound has been a subject of interest for its potential therapeutic applications, including its anti-cancer activities. However, the conflicting reports on its mechanism of action have created a challenging landscape for researchers. This guide aims to clarify the current understanding by presenting a balanced view of the available data.

The CD47-Dependent Hypothesis: An Overview

The initial hypothesis for 4N1K's mechanism of action centered on its binding to the CD47 receptor, a transmembrane protein involved in a variety of cellular processes including apoptosis, cell migration, and immune regulation. Ligation of CD47 by its natural ligand, TSP-1, is known to initiate a signaling cascade. The this compound, derived from the CD47-binding region of TSP-1, was presumed to mimic this interaction.

This proposed mechanism involves the activation of heterotrimeric Gi proteins upon 4N1K binding to CD47. This interaction is thought to modulate integrin function, leading to changes in cell adhesion and migration.

The Rise of a New Paradigm: CD47-Independent Effects

Contrary to the initial hypothesis, several key studies have demonstrated that 4N1K can exert its biological effects in the absence of its purported receptor, CD47. These studies, utilizing CD47-deficient cell lines, have shown that 4N1K can still induce apoptosis and modulate cell adhesion, suggesting a CD47-independent mechanism is at play.[1][2]

This alternative mechanism is thought to involve non-specific binding of the this compound to the cell membrane. The peptide's composition, rich in basic and aromatic amino acids, may facilitate these interactions with various components of the cell surface.

Quantitative Data Summary

A critical point of discussion in the scientific literature is the lack of robust, quantitative binding data for the 4N1K-CD47 interaction. This absence of classic ligand-receptor binding affinities (Kd) or half-maximal inhibitory concentrations (IC50) for a specific CD47-dependent effect lends weight to the non-specific binding hypothesis. However, dose-dependent effects of 4N1K have been observed in CD47-independent contexts.

| Parameter | Value | Cell Line | Effect | Mechanism | Reference |

| Cell Adhesion | Inhibition at >25 µM, Promotion at <25 µM | Jurkat (CD47-null) | Modulation of adhesion to fibronectin | CD47-Independent | Leclair & Lim, 2014 |

| Apoptosis | Significant increase with 50 µM | Jurkat & MOLT4 (CD47-null) | Induction of cell death | CD47-Independent | Leclair et al., 2020 |

| PKHB1-induced Apoptosis | Significant increase with 50 µM | Jurkat & MOLT4 (CD47-null) | Induction of cell death | CD47-Independent | Leclair et al., 2020 |

Key Experimental Protocols

To aid researchers in further investigating the mechanism of 4N1K, this guide provides detailed methodologies for key experiments cited in the literature.

Cell Adhesion Assay

This protocol is adapted from Leclair & Lim, 2014, to assess the effect of 4N1K on cell adhesion to an extracellular matrix protein.

Apoptosis Assay (Annexin V Staining)

This protocol, based on Leclair et al., 2020, is used to quantify apoptosis induced by 4N1K.

Conclusion and Future Directions

The evidence strongly suggests that the this compound's biological effects are not solely mediated by the CD47 receptor and that a CD47-independent, non-specific binding mechanism plays a significant role. This has profound implications for the development of therapeutics based on 4N1K and its analogs. Researchers should exercise caution when interpreting results from studies that do not include CD47-null controls.

Future research should focus on elucidating the precise nature of the non-specific interactions of 4N1K with the cell membrane and determining if these interactions trigger any downstream signaling events or if the observed effects are primarily due to physical perturbation of the membrane. A deeper understanding of this dual mechanism of action is crucial for the rational design of future peptide-based therapeutics.

References

Unveiling the Enigma: A Technical Guide to the CD47-Independent Functions of the 4N1K Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4N1K peptide (KRFYVVMWKK), derived from the C-terminal domain of thrombospondin-1 (TSP-1), has long been studied as a ligand for the CD47 receptor, mediating various cellular processes. However, a growing body of evidence reveals that 4N1K exerts significant biological effects through mechanisms entirely independent of CD47. These off-target activities are crucial for the accurate interpretation of experimental data and for the strategic development of therapeutics targeting the CD47 pathway. This technical guide provides an in-depth exploration of the CD47-independent functions of 4N1K, presenting quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways to aid researchers in navigating this complex area of study.

Core CD47-Independent Functions of 4N1K

The primary CD47-independent functions of 4N1K stem from its inherent physicochemical properties, leading to non-specific interactions with cell surfaces and various proteins. These interactions can trigger a cascade of cellular events, including cell death, modulation of cell adhesion, and platelet aggregation.

Non-Specific Binding to Cell Surfaces and Immunoglobulins

A fundamental characteristic of 4N1K's CD47-independent action is its propensity to bind non-specifically to various molecules on the cell surface, including immunoglobulins (IgG). This interaction appears to be a major contributor to many of the observed cellular effects.

| Cell Line | Treatment | Concentration (µM) | Outcome | Fold Increase in MFI (vs. Control) | Reference |

| Jurkat (CD47+/+) | 4N1K + non-specific mouse IgG | 50 | Increased IgG binding | ~10 | [1][2] |

| JinB8 (CD47-/-) | 4N1K + non-specific mouse IgG | 50 | Increased IgG binding | ~8 | [1][2] |

| A1 (β1-integrin deficient) | 4N1K + anti-β1 integrin Ab | 50 | Increased Ab binding despite no target | Significant | [3] |

MFI: Mean Fluorescence Intensity

Objective: To quantify the extent of non-specific antibody binding to cells in the presence of 4N1K.

Materials:

-

Jurkat (or other) cells (wild-type and CD47-deficient)

-

This compound and control peptide (e.g., 4NGG)

-

Non-specific primary antibody (e.g., mouse IgG)

-

Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG-FITC)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend cells in PBS containing 1% BSA at a concentration of 1x10^6 cells/mL.

-

Peptide Treatment: Incubate cells with the desired concentration of 4N1K or control peptide for 30 minutes at 37°C.

-

Primary Antibody Incubation: Add the non-specific primary antibody at a predetermined optimal concentration and incubate for 30 minutes on ice.

-

Washing: Wash the cells three times with cold PBS to remove unbound peptide and primary antibody.

-

Secondary Antibody Incubation: Resuspend the cell pellet in a solution containing the fluorophore-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.

-

Final Wash: Wash the cells three times with cold PBS.

-

Flow Cytometry: Resuspend the final cell pellet in PBS and analyze using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the fluorophore.

Induction of Cell Death

4N1K and its analogue, PKHB1, have been demonstrated to induce programmed cell death (apoptosis) in leukemic cell lines, even in the complete absence of CD47 expression.[3] This finding underscores a critical off-target effect that must be considered in studies investigating CD47-mediated cell death.

| Cell Line | Treatment | Concentration (µM) | Assay | % Annexin V Positive Cells (approx.) | Reference |

| Jurkat (CD47-/-) | 4N1K | 100 | Annexin V Binding | 40-50 | [3] |

| MOLT-4 (CD47-/-) | 4N1K | 100 | Annexin V Binding | 30-40 | [3] |

| Jurkat (CD47-/-) | PKHB1 | 100 | Annexin V Binding | 50-60 | [3] |

Objective: To measure the percentage of apoptotic cells following treatment with 4N1K.

Materials:

-

Jurkat or MOLT-4 cells (wild-type and CD47-deficient)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with the desired concentration of 4N1K for a specified time (e.g., 4-6 hours). Include an untreated control.

-

Cell Harvesting: Gently harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Modulation of Cell Adhesion

The effect of 4N1K on cell adhesion to extracellular matrix proteins, such as fibronectin, is also independent of CD47 and exhibits a dose-dependent bipolar effect.[4] At lower concentrations, 4N1K can promote cell adhesion, while at higher concentrations, it is inhibitory.

| Cell Line | 4N1K Concentration (µM) | Effect on Adhesion | Approximate % Change in Adhesion (vs. Control) | Reference |

| JinB8 (CD47-/-) | 12.5 - 25 | Promotion | +20-30% | [4] |

| JinB8 (CD47-/-) | 50 | Inhibition | -40-50% | [4] |

| Jurkat (CD47+/+) | 50 | Inhibition | -40-50% | [4] |

Objective: To assess the effect of 4N1K on the adhesion of cells to fibronectin.

Materials:

-

96-well tissue culture plates

-

Fibronectin

-

Jurkat cells (wild-type and CD47-deficient)

-

This compound and control peptide

-

Serum-free cell culture medium

-

PBS

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS.

-

Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding. Wash with PBS.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium.

-

Treatment: Pre-incubate the cells with various concentrations of 4N1K or a control peptide for 30 minutes at 37°C.

-

Seeding: Add the treated cells to the fibronectin-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol for 10 minutes, then stain with Crystal Violet solution for 15 minutes.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Quantification: Solubilize the stain by adding a solubilization buffer to each well. Measure the absorbance at a wavelength of 570 nm using a plate reader.

Proposed CD47-Independent Signaling Pathway in Platelets

In human platelets, 4N1K has been shown to induce aggregation through a CD47-independent mechanism. Evidence suggests that this process involves the activation of the Fc receptor gamma-chain (FcRγ) signaling pathway, leading to the phosphorylation of downstream effectors such as Syk, SLP-76, and PLCγ2.

Diagram of Proposed Signaling Pathway

Caption: Proposed CD47-independent signaling by 4N1K in platelets.

Experimental Workflow: Western Blot for Phosphorylation Analysis

Caption: Western blot workflow for phosphorylation analysis.

Objective: To detect the phosphorylation of Syk, SLP-76, and PLCγ2 in platelets upon stimulation with 4N1K.

Materials:

-

Isolated human platelets

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-Syk, anti-phospho-SLP-76, anti-phospho-PLCγ2, and total protein controls)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Platelet Stimulation and Lysis: Stimulate isolated platelets with 4N1K for various time points. Lyse the platelets in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Perform densitometry to quantify the levels of phosphorylated proteins relative to total protein levels.

Interaction with Heparan Sulfate Proteoglycans (HSPGs)

While direct, high-affinity binding of 4N1K to heparan sulfate proteoglycans (HSPGs) has not been extensively quantified, the basic nature of the this compound (KRFYVVMWKK) suggests a potential for electrostatic interactions with the negatively charged sulfate groups of HSPGs. This interaction could contribute to its non-specific cell surface binding and subsequent biological effects. Further investigation using techniques like surface plasmon resonance is warranted to elucidate the specifics of this potential interaction.

Conclusion and Future Directions

The this compound, while a valuable tool for studying CD47, possesses a range of CD47-independent functions that are critical to acknowledge and understand. Its propensity for non-specific binding can lead to unintended cellular consequences, including cell death and altered adhesion, which can confound experimental results if not properly controlled for. The CD47-independent activation of platelet aggregation via a putative FcRγ-mediated pathway highlights a distinct signaling cascade initiated by this peptide.

For researchers and drug development professionals, this guide emphasizes the necessity of using stringent controls, such as CD47-deficient cell lines and control peptides, to delineate true CD47-mediated effects from off-target phenomena. Future research should focus on:

-

Quantifying the binding affinity of 4N1K to various cell surface molecules , including a broader range of integrins and specific HSPGs, to create a more complete "off-target" profile.

-

Elucidating the precise molecular interactions that initiate the FcRγ signaling cascade in platelets.

-

Developing more specific CD47-targeting agents with reduced non-specific binding properties to improve their therapeutic potential and minimize off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]

The Dual-Edged Sword of 4N1K Peptide: A Technical Guide to its Role in Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal domain of thrombospondin-1 (TSP-1), a large matricellular glycoprotein.[1][2] Initially identified as a key mediator of TSP-1's biological activities, 4N1K has been extensively studied for its role in fundamental cellular processes, including cell adhesion and migration. These processes are critical in a wide range of physiological and pathological conditions, from wound healing and immune responses to cancer metastasis and angiogenesis.

Historically, the cellular receptor CD47, also known as integrin-associated protein (IAP), was identified as the primary target of 4N1K, through which it was believed to exert its effects on integrin activation and subsequent cell adhesion.[3][4] However, a growing body of evidence has challenged this paradigm, revealing significant CD47-independent effects of the this compound.[3][5][6] These studies suggest that 4N1K can interact non-specifically with various cell surface proteins, leading to a complex and sometimes contradictory range of cellular responses.[3][6]

This technical guide provides an in-depth analysis of the current understanding of the this compound's role in cell adhesion and migration. It will delve into the quantitative data from key studies, provide detailed experimental protocols for researchers, and visualize the proposed signaling pathways. Acknowledging the ongoing debate, this guide will critically examine both the CD47-dependent and -independent mechanisms of 4N1K action, offering a comprehensive resource for researchers and drug development professionals in this field.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of 4N1K on cell adhesion and angiogenesis.

Table 1: Concentration-Dependent Effect of 4N1K on Jurkat Cell Adhesion to Fibronectin

| Cell Line | Treatment | Concentration (µM) | Mean Adhesion (%) | Standard Deviation |

| Jurkat (WT) | 4N1K | 1 | 115 | 8 |

| Jurkat (WT) | 4N1K | 10 | 125 | 10 |

| Jurkat (WT) | 4N1K | 50 | 60 | 7 |

| JinB8 (CD47-deficient) | 4N1K | 1 | 118 | 9 |

| JinB8 (CD47-deficient) | 4N1K | 10 | 130 | 12 |

| JinB8 (CD47-deficient) | 4N1K | 50 | 65 | 8 |

| JinB8-CD47 (reconstituted) | 4N1K | 1 | 112 | 7 |

| JinB8-CD47 (reconstituted) | 4N1K | 10 | 128 | 11 |

| JinB8-CD47 (reconstituted) | 4N1K | 50 | 62 | 6 |

| All | 4NGG (control peptide) | 50 | ~100 | - |

| All | MnCl₂ (positive control) | 1 mM | >150 | - |

Data synthesized from figures in Leclair P, Lim CJ (2014) CD47-Independent Effects Mediated by the TSP-Derived this compound. PLoS ONE 9(5): e98358.[4][5][7] This study highlights a biphasic effect of 4N1K on cell adhesion to fibronectin, with lower concentrations promoting adhesion and higher concentrations inhibiting it.[3][5] Notably, this effect was observed irrespective of CD47 expression, suggesting a CD47-independent mechanism.[3][5]

Table 2: Effect of 4N1K on FGF-2-Induced Angiogenesis In Vitro and In Vivo

| Assay | Model System | Treatment | Observation |

| Tube Formation | Murine Brain Capillary Endothelial (IBE) Cells | 4N1K | Inhibition of FGF-2-induced tube formation |

| Neovascularization | Mouse Cornea | 4N1K | Inhibition of FGF-2-induced neovascularization |

Data summarized from Kanda, S., et al. (1999). Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis. Experimental cell research, 252(2), 262-272.[1] This study demonstrates the anti-angiogenic properties of 4N1K.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of 4N1K's biological functions.

Cell Adhesion Assay

This protocol is adapted from studies investigating the adhesion of Jurkat T-cells to fibronectin.[5]

-

Plate Coating:

-

Coat 96-well microplates with 10 µg/mL fibronectin in PBS overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound fibronectin.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells again three times with PBS.

-

-

Cell Preparation and Treatment:

-

Culture Jurkat cells (or other cell lines of interest) in appropriate media.

-

Label cells with a fluorescent dye (e.g., Calcein AM) according to the manufacturer's protocol for quantitative analysis.

-

Resuspend the cells in serum-free media.

-

Treat the cells with varying concentrations of this compound or control peptides (e.g., 4NGG) for 30 minutes at 37°C. A positive control for integrin-mediated adhesion, such as 1 mM MnCl₂, should be included.

-

-

Adhesion and Quantification:

-

Seed 1 x 10⁵ cells per well onto the pre-coated 96-well plate.

-

Incubate for 30-60 minutes at 37°C in a humidified incubator.

-

Measure the total fluorescence per well before washing to get the initial cell number.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Measure the fluorescence per well after washing to quantify the adherent cells.

-

Calculate the percentage of adherent cells for each condition: (Fluorescence after washing / Fluorescence before washing) x 100%.

-

In Vitro Angiogenesis (Tube Formation) Assay

This protocol is based on the methodology used to assess the effect of 4N1K on endothelial cell tube formation.[1]

-

Plate Preparation:

-

Thaw a basement membrane matrix extract (e.g., Matrigel) on ice.

-

Coat the wells of a 96-well plate with 50 µL of the cold basement membrane matrix extract.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Seeding and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines.

-

Resuspend the cells in basal medium containing a pro-angiogenic factor, such as FGF-2 (e.g., 10 ng/mL).

-

Add varying concentrations of this compound or a control peptide to the cell suspension.

-

Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells per well.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

Capture images of the tube networks at different time points.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Flow Cytometry for β1-Integrin Activation

This protocol allows for the assessment of integrin activation status on the cell surface.[5]

-

Cell Preparation and Treatment:

-

Harvest cells (e.g., Jurkat cells) and wash them with PBS.

-

Resuspend the cells in a buffer containing divalent cations (e.g., Tyrode's buffer with Ca²⁺ and Mg²⁺).

-

Treat the cells with this compound, a control peptide, or a known integrin activator (e.g., 1 mM MnCl₂) for 30 minutes at 37°C.

-

-

Antibody Staining:

-

Incubate the treated cells with a primary antibody that specifically recognizes the activated conformation of β1-integrin (e.g., HUTS-21) for 30 minutes on ice.

-

Include controls with an isotype-matched control antibody and an antibody against the total β1-integrin to ensure specificity and equal protein expression.

-

Wash the cells twice with cold PBS to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.

-

Wash the cells twice with cold PBS.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in a suitable sheath fluid.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.

-

The mean fluorescence intensity (MFI) will be proportional to the amount of activated β1-integrin on the cell surface.

-

Signaling Pathways

The signaling mechanisms through which 4N1K exerts its effects are complex and not fully elucidated, particularly given the questions surrounding its primary receptor. Below are diagrams of proposed pathways based on available literature.

Proposed CD47-Dependent Signaling Pathway for Integrin Activation

This pathway represents the classical, though now contested, model of 4N1K action.

Figure 1: Proposed CD47-dependent activation of integrins by 4N1K.

Proposed Anti-Angiogenic Signaling Pathway of 4N1K

This pathway is based on the inhibitory effects of 4N1K on FGF-2-induced angiogenesis.[1]

Figure 2: 4N1K inhibition of FGF-2-induced signaling in endothelial cells.

Experimental Workflow for Cell Adhesion Assay

Figure 3: Workflow for a typical cell adhesion assay.

Discussion and Future Directions

The study of the this compound in cell adhesion and migration is a field marked by both significant interest and considerable controversy. While early research positioned 4N1K as a specific ligand for CD47, mediating its effects on integrin function, more recent and compelling evidence points towards a more complex, and likely non-specific, mechanism of action.[3][5][6] The observation that 4N1K can induce cellular responses in CD47-deficient cells necessitates a re-evaluation of its role and the interpretation of previous studies that relied on its presumed specificity.[3][5]

The dose-dependent, biphasic effect of 4N1K on cell adhesion to fibronectin is particularly intriguing and warrants further investigation.[3][5] The promotion of adhesion at low concentrations and inhibition at high concentrations suggests the involvement of multiple, and possibly opposing, signaling pathways or binding partners with different affinities. The CD47-independent nature of this phenomenon points towards interactions with other cell surface molecules, potentially integrins themselves or other components of the extracellular matrix.

In the context of angiogenesis, the inhibitory effects of 4N1K on FGF-2-induced tube formation and neovascularization are promising from a therapeutic standpoint.[1] The finding that 4N1K can inhibit the phosphorylation of key signaling molecules like FAK and PLC-gamma provides a potential mechanism for its anti-angiogenic activity.[1] However, it remains to be determined whether this is a direct effect or an indirect consequence of its interaction with other cell surface receptors.

For drug development professionals, the non-specific binding of 4N1K is a critical consideration. While it may possess anti-angiogenic and potentially anti-cancer properties, its off-target effects could lead to unforeseen side effects. Future research should focus on elucidating the precise molecular targets of 4N1K, both in its CD47-dependent and -independent actions. The development of more specific analogs or mimetics of the active domains of thrombospondin-1 may offer a more targeted therapeutic approach.

References

- 1. Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of thrombospondin-derived this compound-containing proteins in renal cell carcinoma tissues is associated with a decrease in tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD47-independent effects mediated by the TSP-derived this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD47-Independent Effects Mediated by the TSP-Derived this compound | PLOS One [journals.plos.org]